4-(Dimethylamino)-2-methylphenolhydrochloride
CAS No.:
Cat. No.: VC18207489
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14ClNO |
|---|---|
| Molecular Weight | 187.66 g/mol |
| IUPAC Name | 4-(dimethylamino)-2-methylphenol;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO.ClH/c1-7-6-8(10(2)3)4-5-9(7)11;/h4-6,11H,1-3H3;1H |
| Standard InChI Key | LSHWLBJQASMJIY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N(C)C)O.Cl |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Identity and Structural Features
4-(Dimethylamino)-2-methylphenol hydrochloride has the molecular formula C₉H₁₄ClNO and a molecular weight of 187.66 g/mol. Its structure comprises a phenolic core substituted with a dimethylamino group (-N(CH₃)₂) at the 4-position and a methyl group (-CH₃) at the 2-position, with the hydrochloride salt enhancing solubility in polar solvents. The compound’s crystalline solid form and stability under ambient conditions make it suitable for pharmaceutical and industrial applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClNO |
| Molecular Weight | 187.66 g/mol |
| Purity | ≥95% |
| Solubility | Water, ethanol, dimethyl sulfoxide |
| Appearance | White to off-white crystalline solid |
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of dimethylamino-phenol derivatives typically involves Mannich reactions or nucleophilic substitution processes. For example, 2-(dimethylamino)-4-methylphenol hydrochloride is synthesized via the reaction of 4-methylphenol with dimethylamine and formaldehyde under acidic conditions. Adapting this method, 4-(Dimethylamino)-2-methylphenol hydrochloride could be produced by reversing the substituent positions, though positional isomerism may require stringent control of reaction parameters.
Advanced Catalytic Methods
Patent US3402203A describes a phase-transfer catalytic system for synthesizing dimethylamino alcohols, employing quaternary ammonium salts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields. This methodology could be extrapolated to the target compound by substituting precursor alcohols with appropriately substituted phenols. Similarly, US4242274A utilizes diphenylacetonitrile and 1-(dimethylamino)-2-halopropane in the presence of a base and catalyst, suggesting a pathway for introducing the dimethylamino group into aromatic systems.
Biological and Pharmacological Activities
Antimicrobial Efficacy
Structural analogs like 2-(dimethylamino)-4-methylphenol hydrochloride exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. The dimethylamino group enhances membrane permeability, disrupting microbial cell walls. While direct studies on 4-(Dimethylamino)-2-methylphenol hydrochloride are absent, its structural similarity implies comparable bioactivity, warranting further investigation.
Analytical Characterization Techniques
Chromatographic Methods
Liquid chromatography (LC) is the preferred method for analyzing polar dimethylamino-phenol derivatives due to its high resolution and compatibility with aqueous samples. Reverse-phase LC with UV detection (λ = 254 nm) achieves baseline separation of positional isomers, critical for quality control.
Spectroscopic Identification
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FT-IR: Peaks at 3300 cm⁻¹ (O-H stretch) and 2800 cm⁻¹ (C-H stretch of -N(CH₃)₂).
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¹H NMR: Signals at δ 2.2 ppm (singlet, -N(CH₃)₂) and δ 6.7 ppm (aromatic protons).
Industrial and Research Applications
Food Preservation
Dimethylamino-phenol derivatives inhibit Salmonella and E. coli in food matrices, extending shelf life. Their low odor and high solubility make them ideal for surface treatments.
Material Science Innovations
Composite films incorporating dimethylamino-phenol derivatives and carbon nanotubes (CNTs) show enhanced electrical conductivity (up to 10² S/cm) and optical responsiveness, enabling applications in terahertz sensing . Optimal performance is achieved at 6.7 wt% CNT loading, balancing conductivity and mechanical integrity .
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